N-(4-ethylphenyl)-N-(methylsulfonyl)alanine chemical structure properties
N-(4-ethylphenyl)-N-(methylsulfonyl)alanine chemical structure properties
This guide provides an in-depth technical analysis of N-(4-ethylphenyl)-N-(methylsulfonyl)alanine (CAS 1049806-38-3), a specialized amino acid derivative utilized in medicinal chemistry as a pharmacophore building block and a probe for N-sulfonyl peptide mimetic research.
Chemical Identity & Core Properties
This compound represents a tertiary sulfonamide scaffold integrated into an amino acid backbone. It is structurally characterized by the replacement of the amine protons of alanine with a para-ethylphenyl group and a methylsulfonyl (mesyl) moiety. This modification drastically alters the physicochemical profile compared to the parent amino acid, eliminating zwitterionic character and enhancing lipophilicity.
| Property | Specification |
| CAS Number | 1049806-38-3 |
| IUPAC Name | 2-[N-(4-ethylphenyl)methanesulfonamido]propanoic acid |
| Molecular Formula | C₁₂H₁₇NO₄S |
| Molecular Weight | 271.33 g/mol |
| Monoisotopic Mass | 271.0878 Da |
| Stereochemistry | Available as Racemate or Enantiopure (typically L-isomer derived from L-alanine) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water (acidic form) |
Structural Classification
-
Scaffold: N-Aryl-N-Sulfonyl Amino Acid.
-
Functional Groups: Carboxylic acid (C-terminus), Tertiary Sulfonamide (N-core), Ethylbenzene (Hydrophobic tail).
-
Pharmacophore Role: The N-mesyl-N-phenyl motif acts as a hydrophobic, non-basic surrogate for peptide bonds, often used to improve metabolic stability by preventing proteolytic cleavage and N-oxidation.
Physicochemical Profiling & Stability
Understanding the electronic and steric environment of this molecule is critical for its application in drug design, particularly for optimizing oral bioavailability and membrane permeability.
Calculated Properties (In Silico)
| Parameter | Value (Predicted) | Interpretation |
| cLogP | 2.8 – 3.2 | Moderate lipophilicity; suitable for cell membrane penetration. |
| pKa (COOH) | 3.8 – 4.2 | Typical carboxylic acid acidity; exists as carboxylate anion at physiological pH (7.4). |
| pKa (Sulfonamide) | N/A | The nitrogen is fully substituted (tertiary); no acidic proton remains on the sulfonamide. |
| TPSA | ~83 Ų | Topological Polar Surface Area is within the "Rule of 5" limit (<140 Ų), suggesting good oral absorption potential. |
| Rotatable Bonds | 5 | Flexible ethyl and mesyl groups allow conformational adaptability in binding pockets. |
Stability Profile
-
Hydrolytic Stability: The sulfonamide bond (
) is highly resistant to hydrolysis under physiological conditions, unlike carboxamides. The carboxylic acid ester (if used as a precursor) is labile. -
Metabolic Stability: The
-mesyl group blocks N-dealkylation and N-oxidation, common metabolic clearance pathways for aniline derivatives. The ethyl group on the phenyl ring is a potential site for CYP450-mediated benzylic hydroxylation.
Synthetic Methodology
Two primary routes exist for synthesizing this scaffold. The Sulfonamide Alkylation Route (Method A) is preferred for its high yield and avoidance of racemization when starting from chiral precursors.
Method A: Sulfonamide Alkylation (Recommended)
This approach builds the sulfonamide first, then introduces the alanine backbone via
-
Sulfonylation: Reaction of 4-ethylaniline with methanesulfonyl chloride (MsCl) to form the intermediate sulfonamide.
-
N-Alkylation: The sulfonamide nitrogen is deprotonated and reacted with methyl 2-bromopropionate.
-
Hydrolysis: Saponification of the ester yields the free acid.
Method B: N-Arylation of Alanine (Alternative)
Direct coupling of alanine with aryl halides. This method is often less efficient due to the deactivated nucleophilicity of the resulting secondary amine.
-
Copper-Catalyzed Coupling: L-Alanine + 1-bromo-4-ethylbenzene (Ullmann-type).
-
Sulfonylation: Reaction with MsCl (can be sluggish due to steric hindrance).
Experimental Protocol (Method A)
Step 1: Synthesis of N-(4-ethylphenyl)methanesulfonamide
-
Reagents: 4-Ethylaniline (1.0 eq), MsCl (1.2 eq), Pyridine (3.0 eq), DCM.
-
Procedure: Dissolve aniline in DCM at 0°C. Add pyridine, then dropwise add MsCl. Stir at RT for 4h. Wash with 1N HCl to remove pyridine. Dry and concentrate.
Step 2: Alkylation to Methyl Ester
-
Reagents: Sulfonamide (from Step 1), Methyl 2-bromopropionate (1.5 eq),
(2.0 eq), DMF. -
Procedure: Suspend sulfonamide and base in DMF. Add bromoester. Heat to 60°C for 12h.
-
Note: If using chiral bromopropionate, inversion of configuration occurs (
). To retain L-alanine configuration, start with D-lactate derivatives or use specific leaving groups. However, for the racemate, standard bromoester is sufficient.
Step 3: Saponification
-
Reagents: Methyl ester, LiOH (3.0 eq), THF/Water (3:1).
-
Procedure: Stir at RT for 2h. Acidify with 1N HCl to pH 2. Extract with EtOAc.
Synthesis Logic Diagram
Figure 1: Step-wise synthetic pathway via sulfonamide alkylation, ensuring high regional selectivity.
Analytical Characterization
To validate the structure of the synthesized compound, the following spectral signatures are expected.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.5 ppm (s, 1H): Carboxylic acid (-COOH).
-
δ 7.10 – 7.30 ppm (m, 4H): Aromatic protons (AA'BB' system of 4-ethylphenyl).
-
δ 4.65 ppm (q, 1H): Alpha-proton of alanine (
). -
δ 3.05 ppm (s, 3H): Methylsulfonyl group (
). -
δ 2.60 ppm (q, 2H): Ethyl methylene (
). -
δ 1.40 ppm (d, 3H): Alanine methyl group.
-
δ 1.18 ppm (t, 3H): Ethyl methyl group.
-
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Negative Ion Mode (ESI-) is preferred due to the carboxylic acid.
-
Expected Ion:
at m/z 270.1. -
Fragmentation: Loss of
(m/z 226) and cleavage of the sulfonamide bond.
Infrared Spectroscopy (IR)
-
1710-1730 cm⁻¹: C=O stretch (Carboxylic acid).
-
1330 cm⁻¹ & 1150 cm⁻¹:
asymmetric and symmetric stretches (Sulfonamide). -
2800-3100 cm⁻¹: Broad O-H stretch.
Applications in Drug Discovery[1]
This molecule serves as a specialized tool in Fragment-Based Drug Discovery (FBDD) and peptidomimetic design.
Pharmacophore Features
The molecule mimics the transition state of amide hydrolysis or acts as a rigidified amino acid.
-
Bioisostere: The
group acts as a bioisostere for the amide carbonyl, providing hydrogen bond acceptor capability without the susceptibility to proteases. -
PPAR Ligand Design: The structural motif (acidic head group + lipophilic tail) resembles the pharmacophore of PPAR
agonists (e.g., Fibrates), suggesting potential utility in metabolic disease research. -
COX-2 Inhibition: The 4-substituted phenyl sulfonamide motif is a classic COX-2 inhibitor scaffold. While this specific molecule places the sulfonyl on the nitrogen, it retains the spatial arrangement required for the hydrophobic channel of the COX enzyme.
Structural Activity Relationship (SAR) Map
Figure 2: SAR breakdown highlighting the functional roles of each moiety within the biological environment.
References
-
Sigma-Aldrich. (n.d.).[1] 2-[N-(4-ethylphenyl)methanesulfonamido]propanoic acid Product Page. Retrieved from [1]
-
BLD Pharm. (n.d.).[2] N-(4-Ethylphenyl)-N-(methylsulfonyl)alanine CAS 1049806-38-3.[3][2][4][5] Retrieved from
- Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
-
Debnath, B., et al. (2025). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. ResearchGate. Retrieved from
Sources
- 1. biomedres.us [biomedres.us]
- 2. 1049812-93-2|N-(3-Chloro-4-methylphenyl)-N-(methylsulfonyl)-L-alanine|BLD Pharm [bldpharm.com]
- 3. 425605-72-7|MEthyl n-(4-isopropylphenyl)-n-(methylsulfonyl)glycinate|BLD Pharm [bldpharm.com]
- 4. 1049806-38-3・N-(4-Ethylphenyl)-n-(methylsulfonyl)alanine・N-(4-Ethylphenyl)-n-(methylsulfonyl)alanine【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 5. 2-[N-(4-ethylphenyl)methanesulfonamido]propanoic acid | 1049806-38-3 [sigmaaldrich.com]
